Triapine

Catalog No.
S1532934
CAS No.
200933-27-3
M.F
C7H9N5S
M. Wt
195.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triapine

CAS Number

200933-27-3

Product Name

Triapine

IUPAC Name

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

InChI

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+

InChI Key

XMYKNCNAZKMVQN-NYYWCZLTSA-N

SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N

Synonyms

(2E)-2-[(3-Amino-2-pyridinyl)methylene]-hydrazinecarbothioamide; (E)--2-[(3-Amino-2-pyridinyl)methylene]-hydrazinecarbothioamide

Canonical SMILES

C1=CC(=C(N=C1)C=NNC(=S)N)N

Isomeric SMILES

C1=CC(=C(N=C1)/C=N/NC(=S)N)N

Ribonucleotide Reductase Inhibition:

Triapine falls under the category of ribonucleotide reductase inhibitors. These molecules act by interfering with an enzyme called ribonucleotide reductase, which plays a crucial role in the synthesis of DNA precursors within cells. By inhibiting this enzyme, triapine disrupts the normal process of DNA replication, which can be detrimental to rapidly dividing cancer cells. This mechanism of action has made triapine a potential candidate for cancer treatment [].

Clinical Trials and Research:

Triapine has been investigated in various clinical trials, primarily focusing on its effectiveness against different types of leukemia, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) []. While some studies have shown promising results, indicating potential benefits for patients, others have not demonstrated significant efficacy. Further research is needed to determine the optimal use of triapine in cancer treatment regimens [].

Beyond Cancer Research:

The research applications of triapine extend beyond the field of oncology. Studies have explored its potential use in treating other conditions, such as HIV/AIDS and autoimmune diseases like rheumatoid arthritis. However, these investigations are still in the early stages, and more research is necessary to determine the effectiveness and safety of triapine in these contexts [, ].

XLogP3

-0.2

UNII

U4XIL4091C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

143621-35-6

Wikipedia

Triapine

Dates

Modify: 2023-08-15

Explore Compound Types